2-Aminoimidazo[1,2-a]pyridin-6-ol 2-Aminoimidazo[1,2-a]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194403
InChI: InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

2-Aminoimidazo[1,2-a]pyridin-6-ol

CAS No.:

Cat. No.: VC17194403

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoimidazo[1,2-a]pyridin-6-ol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 2-aminoimidazo[1,2-a]pyridin-6-ol
Standard InChI InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2
Standard InChI Key FMALCXBHSVNPCT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1O)N

Introduction

Structural Characteristics and Molecular Properties

2-Aminoimidazo[1,2-a]pyridin-6-ol (C₇H₇N₃O) consists of a bicyclic system that merges an imidazole ring with a pyridine moiety. The amino group at position 2 and the hydroxyl group at position 6 introduce distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. Key structural features include:

  • Planar bicyclic framework: The fused imidazo[1,2-a]pyridine system ensures rigidity, facilitating π-π stacking interactions in biological targets .

  • Hydrogen-bonding motifs: The amino and hydroxyl groups act as hydrogen bond donors/acceptors, critical for binding to enzymes or receptors .

  • Tautomeric potential: The hydroxyl group at position 6 may exhibit keto-enol tautomerism, affecting solubility and reactivity .

Table 1: Molecular Properties of 2-Aminoimidazo[1,2-a]pyridin-6-ol

PropertyValue
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Hydrogen Bond Donors3 (NH₂, OH)
Hydrogen Bond Acceptors4 (N, O)
Topological Polar Surface Area81.8 Ų

Synthetic Methodologies

Condensation Reactions

Condensation of α-haloketones with 2-aminopyridines is a classical route to imidazo[1,2-a]pyridines. For example, Biradar and Bhovi demonstrated that microwave-assisted condensation of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine achieves high yields (85–92%) under solvent-free conditions . Adapting this method, 2-aminoimidazo[1,2-a]pyridin-6-ol could be synthesized via reaction of 2-amino-6-hydroxypyridine with α-bromoacetophenone derivatives.

MethodSubstratesCatalyst/ConditionsYield (%)Reference
Microwave Condensation2-Aminopyridine, α-haloketonesSolvent-free, 60°C85–92
GBB Reaction2-Aminopyridine, aldehyde, isocyanideCPA, DCM, 20°C70–94
Oxidative Coupling2-Aminopyridine, ketonesFeCl₃, air, 80°C65–78

Pharmacological Significance

Imidazo[1,2-a]pyridines exhibit broad bioactivity, including antimycobacterial, anticancer, and antiulcer properties . Although 2-aminoimidazo[1,2-a]pyridin-6-ol remains understudied, its structural analogs offer insights:

  • Antimycobacterial activity: Moraski et al. reported that imidazo[1,2-a]pyridine-3-carboxamides inhibit Mycobacterium tuberculosis with MIC values of 0.12–0.25 µg/mL . The hydroxyl and amino groups in 2-aminoimidazo[1,2-a]pyridin-6-ol may enhance solubility and target binding.

  • Antiulcer agents: Zolimidine, a 2-phenylimidazo[1,2-a]pyridine derivative, acts as a gastric proton pump inhibitor . The hydroxyl group in 2-aminoimidazo[1,2-a]pyridin-6-ol could mimic key pharmacophores in such drugs.

Applications in Medicinal Chemistry

The compound’s scaffold is amenable to diversification:

  • Metal coordination: The amino and hydroxyl groups can chelate metal ions, enabling applications in metallodrug design.

  • Pro-drug development: Esterification of the hydroxyl group could enhance membrane permeability.

Future Perspectives

Key research priorities include:

  • Optimized synthesis: Developing catalytic, asymmetric methods to access enantiopure 2-aminoimidazo[1,2-a]pyridin-6-ol.

  • Biological profiling: Screening against mycobacterial, cancer, and ulcer models to identify lead candidates.

  • Computational studies: Molecular docking to predict target engagement, leveraging the compound’s hydrogen-bonding capacity.

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